![molecular formula C9H20N2O2 B2934616 (2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide CAS No. 175087-64-6](/img/structure/B2934616.png)
(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” is similar to the requested compound . It has a molecular weight of 333.5 and is a powder in physical form . Another related compound is “(2S,3R)-2- ( ( (Benzyloxy)carbonyl)amino)-3- (tert-butoxy)butanoic acid” with a molecular weight of 309.36 .
Molecular Structure Analysis
The InChI code for the related compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” is 1S/C15H31NO5Si/c1-10 (21-22 (8,9)15 (5,6)7)11 (12 (17)18)16-13 (19)20-14 (2,3)4 .Physical And Chemical Properties Analysis
The related compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” has a melting point of 129-130 degrees Celsius . It is stored at 4 degrees Celsius and is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen
Renin Inhibitors
The synthesis of analogues containing structures similar to "(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide" has been explored for the development of renin inhibitors, crucial in regulating blood pressure and electrolyte balance. These compounds, with their intricate synthesis processes, act as potent inhibitors of human plasma renin, offering insights into designing new therapeutic agents for hypertension and related cardiovascular diseases (Thaisrivongs et al., 1987).
Asymmetric Hydrogenation Catalysts
Research into ligands with tert-butylmethylphosphino groups, bearing resemblance to the tert-butoxy functionality, has led to advancements in asymmetric hydrogenation. These catalysts have shown exceptional enantioselectivities and high catalytic activities, particularly in the synthesis of chiral pharmaceutical ingredients, demonstrating the broad applicability of such structures in medicinal chemistry (Imamoto et al., 2012).
Macrolactamization in Peptide Synthesis
In the context of peptide synthesis, compounds analogous to "(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide" have been employed in the macrolactamization process, a crucial step in forming cyclic peptides like hapalosin. This approach underscores the significance of such structures in developing peptides with potential biological activities, including multidrug resistance (MDR) reversing activity (Wagner et al., 1999).
Antiviral Drug Synthesis
The stereochemical aspect of molecules akin to "(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide" has been pivotal in synthesizing key intermediates for antiviral drugs, such as Atazanavir. This illustrates the compound's potential utility in creating therapeutically valuable molecules through biocatalysis and chemoenzymatic methods (Wu et al., 2019).
Dipeptide Mimetics
In the realm of bioorganic chemistry, structures resembling "(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide" have been explored for their role in forming dipeptide mimetics. These mimetics are crucial in studying peptide structure-activity relationships and developing peptidomimetic drugs, offering a platform for innovative therapeutic strategies (Ejsmont et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-N-methyl-3-[(2-methylpropan-2-yl)oxy]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-6(13-9(2,3)4)7(10)8(12)11-5/h6-7H,10H2,1-5H3,(H,11,12)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMYXDSQCWRMQY-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC)N)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC)N)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.